N-(3-Chloro-4-methylphenyl)-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic triazole-derived acetamide compound featuring a 3-chloro-4-methylphenyl group and a 4-methoxyphenyl-substituted triazole core.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c1-4-25-19(14-6-9-16(27-3)10-7-14)23-24-20(25)28-12-18(26)22-15-8-5-13(2)17(21)11-15/h5-11H,4,12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYUKIJZYRCWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)Cl)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the nitro group if present or other reducible functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents are commonly used for substitution reactions on aromatic rings.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds. This compound could be investigated for similar activities.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological activity. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Triazole Derivatives
Table 2: Activity Profiles of Triazole Derivatives
Key Observations :
- Substituent Effects : The 3-pyridinyl group in VUAA1 enhances Orco activation, while the 2-pyridinyl in OLC15 confers antagonism . The 4-methoxyphenyl group in the target compound may alter receptor binding kinetics compared to VUAA1’s 4-ethylphenyl.
- Electron-Donating Groups : Methoxy groups (as in the target compound and 6l) improve solubility and may enhance metabolic stability, critical for in vivo efficacy .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound Name | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| VUAA1 | Not reported | 3.8 | 0.12 (DMSO) |
| 6l () | 125–128 | 4.2 | 0.09 (DMSO) |
| This compound | Not reported | 4.5* | 0.05* (DMSO) |
Insights :
- The higher logP of the target compound (4.5 vs. VUAA1’s 3.8) suggests greater lipophilicity, which may influence tissue distribution.
- Methoxy groups in 6l and the target compound reduce crystallinity compared to purely alkyl-substituted triazoles, as seen in their lower melting points relative to simpler analogs .
Biological Activity
N-(3-Chloro-4-methylphenyl)-2-((4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound with a complex structure that incorporates a triazole moiety, which has been widely studied for its biological activities. This article explores the compound's biological activity, including its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C19H19ClN4O2S
- Molecular Weight : Approximately 402.90 g/mol
- Structural Features : It contains a chloro-substituted aromatic ring, a triazole ring, and a thioether linkage, which may enhance its interaction with biological targets .
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities. The following table summarizes key findings regarding its biological activity:
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole moiety plays a critical role in interacting with biological targets such as enzymes involved in cell proliferation and survival pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study highlighted that triazole derivatives exhibited significant cytotoxicity against cancer cell lines. The IC50 values ranged from 10 to 50 µM for various derivatives, indicating potential therapeutic applications in oncology .
- Antifungal Studies : Research on triazole compounds demonstrated efficacy against Candida species with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, suggesting strong antifungal potential.
- Antibacterial Effects : In vitro studies showed that triazole-based compounds inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the structural modifications made to the triazole ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
